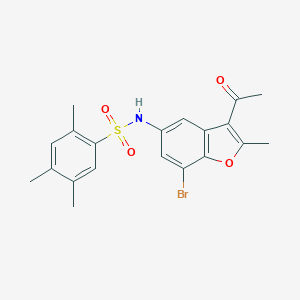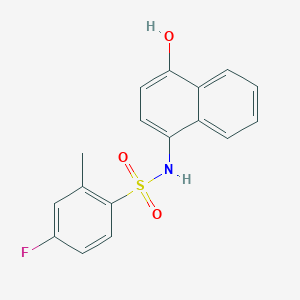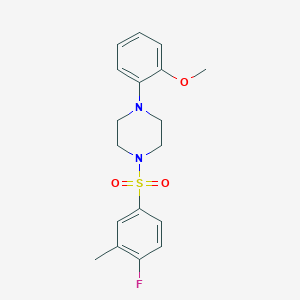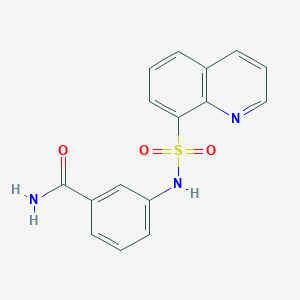
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and there is considerable interest in developing it further for clinical use.
Mechanism of Action
The exact mechanism of action of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of several types of cancer. By inhibiting the activity of BRD4, N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is thought to interfere with the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of several genes that are involved in cancer progression. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is its specificity for BRD4. This makes it a valuable tool for studying the role of this protein in cancer and other diseases. In addition, it has been shown to have low toxicity in preclinical studies, which is a desirable characteristic for a potential therapeutic agent.
One limitation of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain applications. In addition, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for the study of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of more potent and selective BRD4 inhibitors. Another potential direction is the investigation of the use of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide in combination with other anticancer agents, which may enhance its effectiveness. Finally, further studies are needed to determine the safety and efficacy of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide in humans, and to explore its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide involves several steps, starting with the reaction of 2-methyl-1-benzofuran-5-carboxylic acid with acetic anhydride to yield 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid. This intermediate is then reacted with phosphorus tribromide to form 3-bromo-2-methyl-1-benzofuran-5-carboxylic acid. The final step involves the reaction of this intermediate with 2,4,5-trimethylbenzenesulfonyl chloride to yield N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide.
Scientific Research Applications
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy.
properties
Molecular Formula |
C20H20BrNO4S |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H20BrNO4S/c1-10-6-12(3)18(7-11(10)2)27(24,25)22-15-8-16-19(13(4)23)14(5)26-20(16)17(21)9-15/h6-9,22H,1-5H3 |
InChI Key |
UQBIRNMXPYZTAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C3C(=C2)C(=C(O3)C)C(=O)C)Br)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C(=C2)Br)OC(=C3C(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)


![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)

![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)

![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)
